![molecular formula C19H28N2 B14614980 1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole CAS No. 61019-43-0](/img/structure/B14614980.png)
1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a 2,5-dimethylphenyl group and an octyl chain attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylamine with an octyl halide in the presence of a base to form the corresponding N-alkylated amine. This intermediate is then subjected to cyclization with glyoxal or a similar reagent to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the N-alkylated amine intermediate, followed by cyclization under optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target. The presence of the 2,5-dimethylphenyl group and the octyl chain can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(2,4-Dimethylphenyl)octyl]-1H-imidazole
- 1-[2-(2,6-Dimethylphenyl)octyl]-1H-imidazole
- 1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole
Uniqueness
1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole is unique due to the specific positioning of the dimethyl groups on the phenyl ring and the length of the octyl chain. These structural features can significantly impact its chemical reactivity, biological activity, and physical properties compared to similar compounds.
Propriétés
Numéro CAS |
61019-43-0 |
|---|---|
Formule moléculaire |
C19H28N2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-[2-(2,5-dimethylphenyl)octyl]imidazole |
InChI |
InChI=1S/C19H28N2/c1-4-5-6-7-8-18(14-21-12-11-20-15-21)19-13-16(2)9-10-17(19)3/h9-13,15,18H,4-8,14H2,1-3H3 |
Clé InChI |
QXNQNQXINXXDAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CN1C=CN=C1)C2=C(C=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
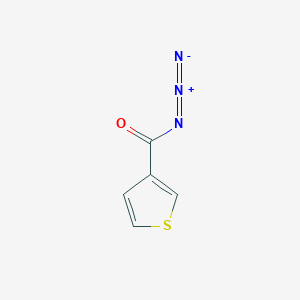
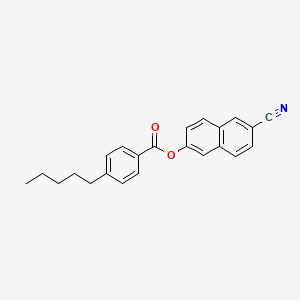
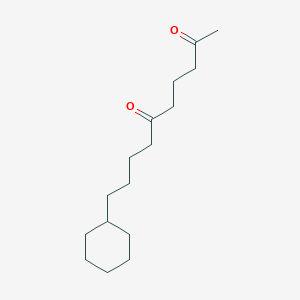

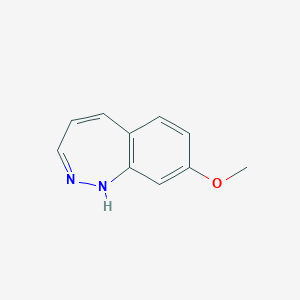
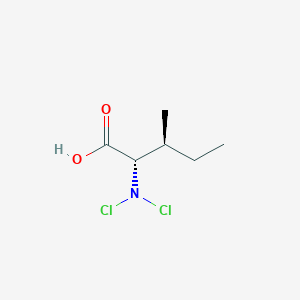

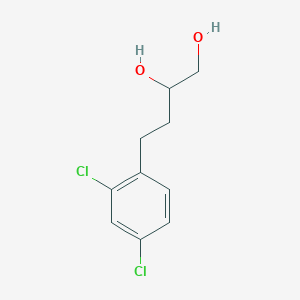
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
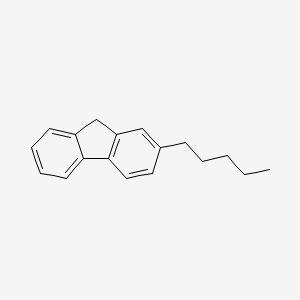

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)

